molecular formula C21H18ClNO4 B290561 Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate

Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate

Cat. No. B290561
M. Wt: 383.8 g/mol
InChI Key: QFQBAPRDRJVAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate, also known as NPC-1632, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound can induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate can also inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate can induce cell cycle arrest and inhibit the growth of cancer cells. In addition, this compound can also reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate is its potential as a cancer treatment agent. However, the limitations of this compound include its low solubility and poor bioavailability, which may hinder its effectiveness in vivo.

Future Directions

There are several future directions for the research of Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential use of Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate in combination with other cancer treatment agents to enhance its efficacy. Furthermore, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an area of interest.

Synthesis Methods

The synthesis of Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate involves a multi-step process that includes the reaction between 2-naphthol and ethyl chloroformate to produce ethyl 2-chloro-3-naphthalenecarboxylate. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to yield the final product, Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate has also been investigated for its anti-inflammatory and anti-oxidant properties.

properties

Molecular Formula

C21H18ClNO4

Molecular Weight

383.8 g/mol

IUPAC Name

ethyl 4-chloro-3-[(2-naphthalen-2-yloxyacetyl)amino]benzoate

InChI

InChI=1S/C21H18ClNO4/c1-2-26-21(25)16-8-10-18(22)19(12-16)23-20(24)13-27-17-9-7-14-5-3-4-6-15(14)11-17/h3-12H,2,13H2,1H3,(H,23,24)

InChI Key

QFQBAPRDRJVAGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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